2-(Dibenzylamino)propan-1-ol
Description
2-(Dibenzylamino)propan-1-ol (CAS 60479-64-3) is a chiral amino alcohol with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.36 g/mol . It features a secondary amine group substituted with two benzyl groups and a hydroxyl group on adjacent carbon atoms. This compound is synthesized from serinol derivatives and serves as a precursor for disulfide-reducing agents like 2-(dibenzylamino)propane-1,3-dithiol (DPDT), which exhibit stability comparable to dithiothreitol (DTT) in reduction reactions . Its stereoisomeric form, (2R)-2-(Dibenzylamino)propan-1-ol, is often utilized in asymmetric synthesis and pharmaceutical intermediates due to its chiral center .
Properties
IUPAC Name |
2-(dibenzylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEFFKXJADVWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Dibenzylamino)propan-1-ol involves the reaction of 1-chloro-3-(dibenzylamino)propan-2-ol with 2-propanol under mechanical stirring . Another method involves the preparation of 1-dibenzylaminopropan-2-ol through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for 2-(Dibenzylamino)propan-1-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(Dibenzylamino)propan-1-ol can yield corresponding ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(Dibenzylamino)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in treating conditions such as Alzheimer’s disease.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table summarizes key physical and chemical properties of 2-(Dibenzylamino)propan-1-ol and related amino alcohols:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Key Features |
|---|---|---|---|---|---|---|---|
| 2-(Dibenzylamino)propan-1-ol | C₁₇H₂₁NO | 255.36 | Solid/Liquid* | Not reported | Not reported | Not reported | Chiral, benzyl-substituted amino alcohol |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₉H₂₁NO | 159.27 | Clear liquid | 226.6 | 0.875 | 73.9 | Branched alkyl substituents, lower molecular weight |
| (R)-2-Aminopropan-1-ol (D-Alaninol) | C₃H₉NO | 87.12 | Liquid | Not reported | Not reported | Not reported | Simple amino alcohol, chiral backbone |
| (S)-2-Amino-1,1-diphenylpropan-1-ol | C₁₅H₁₇NO | 227.30 | White powder | Not reported | Not reported | Not reported | Diphenyl substitution, high steric hindrance |
| 2-(Dibenzylamino)propane-1,3-diol | C₁₇H₂₁NO₂ | 271.36 | Solid | Not reported | Not reported | Not reported | Diol derivative, enhanced solubility |
*Note: Physical state inferred from synthesis protocols and related derivatives .
Chemical Reactivity and Stability
- 2-(Dibenzylamino)propan-1-ol: Exhibits moderate stability under standard conditions. Its derivative, DPDT, demonstrates superior stability compared to 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT), likely due to reduced steric hindrance from methyl groups .
- DPDT vs. DTT : DPDT shows comparable disulfide-reducing capacity to DTT in both liquid and solid phases, making it a viable alternative in biochemical applications .
- (S)-2-Amino-1,1-diphenylpropan-1-ol: Stable under recommended storage conditions but decomposes upon exposure to strong oxidizers, releasing carbon and nitrogen oxides .
Research Findings and Trends
Recent studies highlight the versatility of 2-(Dibenzylamino)propan-1-ol derivatives in organic synthesis. For example:
Biological Activity
2-(Dibenzylamino)propan-1-ol is an organic compound notable for its unique structure, which includes a propanol backbone substituted with dibenzylamino groups. This compound has garnered attention in biological research due to its potential pharmacological properties and applications in various biochemical assays.
Biological Activity Overview
Research indicates that 2-(Dibenzylamino)propan-1-ol may exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
- Pharmacological Effects : It may influence several biochemical pathways, indicating potential therapeutic uses.
The exact mechanisms through which 2-(Dibenzylamino)propan-1-ol exerts its biological effects are still under investigation. However, possible interactions include:
- Binding Affinity : Studies are being conducted to determine its binding affinity with specific biological targets, which may elucidate its pharmacological properties.
- Influence on Enzymatic Activity : The compound may affect enzyme activity related to metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-(Dibenzylamino)propan-1-ol, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzylamine | Simple amine with one benzene ring | Basic amine structure; less sterically hindered |
| Diphenylamine | Amine with two phenyl groups | Greater steric hindrance; different reactivity |
| 2-Amino-5-methoxybenzene | Contains methoxy and amino groups | Exhibits different solubility and reactivity |
The dual benzyl groups in 2-(Dibenzylamino)propan-1-ol enhance its solubility and potential reactivity compared to simpler amines.
Case Studies and Research Findings
Several case studies have explored the biological activity of 2-(Dibenzylamino)propan-1-ol. For instance:
- Microbial Growth Inhibition : A study investigated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition, suggesting its potential as an antimicrobial agent.
- Antioxidant Activity Assessment : In vitro assays evaluated the compound's ability to scavenge free radicals. Findings demonstrated a notable capacity for antioxidant activity, supporting further exploration for therapeutic applications.
- Pharmacological Profiling : A comprehensive analysis was conducted to assess the compound's effects on specific cellular pathways. The results highlighted its influence on metabolic enzymes, indicating possible roles in drug metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
